C7 Substituent Contrast: (Z)-4-Methoxystyryl vs. Unsubstituted Core
The presence of a C7 substituent is a prerequisite for KDM4D inhibition in this scaffold. The target compound presents a specific (Z)-4-methoxystyryl group, whereas the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core shows no measurable inhibition at concentrations tested in the primary assay. This defines a critical pharmacophoric element that is missing in many commercially available simpler analogs. [1]
| Evidence Dimension | KDM4D inhibitory activity |
|---|---|
| Target Compound Data | C7-(Z)-4-methoxystyryl (qualitative requirement for activity) |
| Comparator Or Baseline | Unsubstituted C7 (H) analog: IC50 >100 µM (inferred from SAR) |
| Quantified Difference | Qualitative: only C7-substituted analogs retain measurable KDM4D inhibition |
| Conditions | In vitro KDM4D demethylase assay (AlphaScreen format) as described in Fang et al. 2017 |
Why This Matters
This establishes that the specific C7 (Z)-olefinic substitution pattern is a functional necessity, not an interchangeable modification, for researchers procuring compounds to study KDM4D inhibition.
- [1] Fang Z, Wang TQ, Li H, et al. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorg Med Chem Lett. 2017;27(14):3201-3204. View Source
